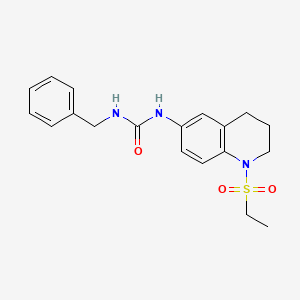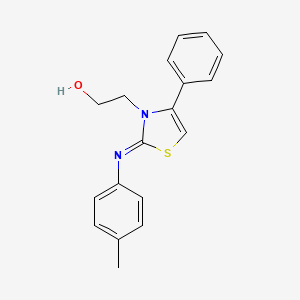
Tert-butyl N-(5-chloro-2-hydroxy-4-nitrophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(5-chloro-2-hydroxy-4-nitrophenyl)carbamate, commonly known as CHP, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which plays a crucial role in the transmission of nerve impulses. CHP has been extensively studied for its potential applications in the field of neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Scientific Research Applications
CHP has been extensively studied for its potential applications in the field of neurodegenerative diseases. Tert-butyl N-(5-chloro-2-hydroxy-4-nitrophenyl)carbamate inhibitors, such as CHP, have been shown to improve cognitive function and memory in animal models of Alzheimer's disease. CHP has also been studied for its potential neuroprotective effects in models of Parkinson's disease and Huntington's disease. In addition, CHP has been investigated for its potential use as a chemical warfare agent antidote.
Mechanism of Action
CHP is a reversible inhibitor of Tert-butyl N-(5-chloro-2-hydroxy-4-nitrophenyl)carbamate, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting Tert-butyl N-(5-chloro-2-hydroxy-4-nitrophenyl)carbamate, CHP increases the concentration of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission. This results in improved cognitive function and memory.
Biochemical and Physiological Effects:
CHP has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to have neuroprotective effects in models of Parkinson's disease and Huntington's disease. CHP has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
CHP is a potent and selective inhibitor of Tert-butyl N-(5-chloro-2-hydroxy-4-nitrophenyl)carbamate, making it a valuable tool for studying the cholinergic system. Its low toxicity profile and ease of synthesis make it an attractive candidate for use in lab experiments. However, CHP has a short half-life, which limits its usefulness in long-term studies.
Future Directions
There are several future directions for the study of CHP. One area of research is the development of more potent and selective Tert-butyl N-(5-chloro-2-hydroxy-4-nitrophenyl)carbamate inhibitors based on the structure of CHP. Another area of research is the investigation of the neuroprotective effects of CHP in models of other neurodegenerative diseases. Additionally, the use of CHP as a chemical warfare agent antidote should be further explored.
Synthesis Methods
The synthesis of CHP involves the reaction of 5-chloro-2-hydroxy-4-nitrophenol with tert-butyl carbamate in the presence of a catalyst. The reaction proceeds under mild conditions and produces high yields of the desired product. The purity of CHP can be further improved by recrystallization or chromatography.
properties
IUPAC Name |
tert-butyl N-(5-chloro-2-hydroxy-4-nitrophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O5/c1-11(2,3)19-10(16)13-7-4-6(12)8(14(17)18)5-9(7)15/h4-5,15H,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIMWKUPTUBXDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1O)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-(5-chloro-2-hydroxy-4-nitrophenyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

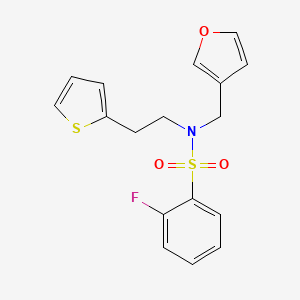
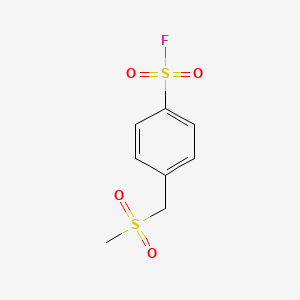

![[4-(3,4-Dimethyl-phenyl)-5-methyl-thiazol-2-yl]-hydrazine](/img/structure/B2912116.png)
![1-(3-Fluorophenyl)-4-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2912117.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2912119.png)
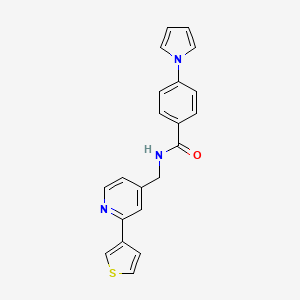
![5-ethoxy-3-(4-fluorobenzyl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2912121.png)
![9-isopropyl-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2912123.png)

